Sodium carbonate sulfate

CAS No.: 69011-11-6

Cat. No.: VC3936602

Molecular Formula: CNa4O7S

Molecular Weight: 248.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69011-11-6 |

|---|---|

| Molecular Formula | CNa4O7S |

| Molecular Weight | 248.03 g/mol |

| IUPAC Name | tetrasodium;carbonate;sulfate |

| Standard InChI | InChI=1S/CH2O3.4Na.H2O4S/c2-1(3)4;;;;;1-5(2,3)4/h(H2,2,3,4);;;;;(H2,1,2,3,4)/q;4*+1;/p-4 |

| Standard InChI Key | GJVBKDIXWWWCSH-UHFFFAOYSA-J |

| SMILES | C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Composition and Structural Characteristics

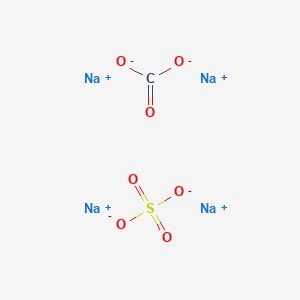

Sodium carbonate sulfate is identified by the molecular formula Na₄CO₃SO₄ (or CNa₄O₇S), with a molecular weight of 248.03 g/mol . Structurally, it exists as a double salt where sodium ions coordinate with both carbonate (CO₃²⁻) and sulfate (SO₄²⁻) anions. This configuration arises under specific thermal and chemical conditions, often during high-temperature reactions between calcium sulfate (CaSO₄) and sodium carbonate .

Hydration States and Stability

While sodium carbonate forms multiple hydrates (e.g., decahydrate, heptahydrate) , sodium carbonate sulfate’s stability is influenced by temperature and reactant ratios. For instance, heating mixtures of CaSO₄ and Na₂CO₃ above 800°C produces two previously unreported double salts, characterized by high porosity and surface area akin to burkeite (Na₆(CO₃)(SO₄)₂) . These properties make the compound advantageous in processes requiring reactive intermediates.

Synthesis and Formation Mechanisms

High-Temperature Solid-State Reactions

A pivotal study by Jinsheng et al. (2007) demonstrated that heating CaSO₄ and Na₂CO₃ at 850°C initiates a multi-step reaction :

-

Melting of Na₂CO₃: Sodium carbonate melts at 851°C, facilitating ionic mobility.

-

Formation of Na₂SO₄: Sulfate ions from CaSO₄ react with sodium ions, producing Na₂SO₄.

-

Double Salt Crystallization: Na₂SO₄ interacts with residual Na₂CO₃ to form sodium carbonate sulfate.

This pathway is critical in fluidized bed combustion, where sodium carbonate sulfate’s porous structure enhances sulfur capture efficiency by limestone .

Metallurgical Applications in Iron Sand Processing

In reducing titania-rich iron sand, sodium carbonate sulfate emerges as a byproduct of additive-driven reactions. Nugraha et al. (2018) observed that adding 15% Na₂SO₄ to a Na₂CO₃-treated iron sand mixture optimized titano-magnetite (Fe₂TiO₄-Fe₃O₄) formation during reduction roasting at 800°C . The reaction mechanism involves:

-

Na₂SO₄ + 4C → Na₂S + 4CO (gas), where CO gas promotes hematite (Fe₂O₃) reduction to magnetite (Fe₃O₄) .

-

Subsequent interaction of Fe₃O₄ with ilmenite (FeTiO₃) yields titano-magnetite, a valuable precursor for titanium extraction .

Physical and Chemical Properties

Thermal Behavior

Sodium carbonate sulfate exhibits stability up to 850°C, beyond which decomposition occurs. Its formation during high-temperature processes is often accompanied by weight loss, as observed in thermogravimetric analysis .

Solubility and Reactivity

The compound is water-soluble, with solubility influenced by the presence of other ions. In aqueous environments, it dissociates into Na⁺, CO₃²⁻, and SO₄²⁻ ions, enabling its use in pH regulation and electrolyte solutions.

Table 1: Key Properties of Sodium Carbonate Sulfate

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | Na₄CO₃SO₄ | |

| Molecular Weight | 248.03 g/mol | |

| Formation Temperature | 800–850°C | |

| Primary Application | Sulfur capture, metallurgical reduction |

Industrial and Research Applications

Enhanced Sulfur Capture in Combustion

In coal-fired power plants, sodium carbonate sulfate’s high surface area improves limestone’s (CaCO₃) ability to adsorb SO₂. The double salt acts as a catalytic intermediate, facilitating the conversion of SO₂ to CaSO₄, thereby reducing emissions .

Titanium Extraction from Iron Sands

The compound’s role in titano-magnetite synthesis is critical for titanium production. By optimizing Na₂SO₄ addition to 15%, researchers achieved a 46.9% titano-magnetite yield, significantly higher than untreated samples . This advancement supports sustainable mineral processing in regions with abundant iron sand deposits.

Recent Research and Future Directions

Recent studies highlight sodium carbonate sulfate’s potential in battery electrolytes and wastewater treatment. Its dual anion structure offers unique ionic conductivity properties, meriting exploration in energy storage systems. Additionally, its ability to precipitate heavy metals from solutions could revolutionize industrial effluent management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume